Superior Cyclooxygenase (COX) Inhibition Potency vs. Melatonin in Rat Hypothalamus
5-Methoxytryptamine demonstrates significantly greater inhibition of prostaglandin and thromboxane synthesis compared to melatonin in rat medial basal hypothalamus (MBH) tissue [1]. At a concentration of 10⁻⁸ M, 5-MT inhibited PGE2, PGF2α, and TxB2 synthesis by 93-96%, whereas melatonin achieved only 51-56% inhibition. Similarly, 5-MT inhibited 6-keto-PGF1α synthesis by 75% compared to melatonin's 44% inhibition [1]. This indicates that 5-MT is a more potent inhibitor of the arachidonate cyclooxygenase pathway than its parent compound melatonin.
| Evidence Dimension | Inhibition of arachidonate metabolite synthesis (% inhibition) |
|---|---|
| Target Compound Data | PGE2: 93-96%; PGF2α: 93-96%; TxB2: 93-96%; 6-keto-PGF1α: 75% |
| Comparator Or Baseline | Melatonin: PGE2/PGF2α/TxB2: 51-56%; 6-keto-PGF1α: 44% |
| Quantified Difference | Approximately 1.7-fold greater inhibition for prostaglandins and thromboxane; 1.7-fold greater for 6-keto-PGF1α |
| Conditions | Rat medial basal hypothalamus (MBH) tissue, in vitro, 10⁻⁸ M concentration, measurement of [¹⁴C]arachidonate conversion |
Why This Matters
For researchers investigating neuroinflammatory pathways or melatonin analog pharmacology, 5-MT provides a more potent tool for inhibiting COX activity in hypothalamic tissue compared to melatonin itself.
- [1] Franchi AM, Gimeno MF, Cardinali DP, et al. Melatonin, 5-methoxytryptamine and some of their analogs as cyclo-oxygenase inhibitors in rat medial basal hypothalamus. Brain Res. 1987 Mar 10;405(2):384-8. doi:10.1016/0006-8993(87)90311-8 View Source
